Indirubin-5-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibitory Activity against CDKs

Studies have shown that indirubin-5-sulfonate exhibits inhibitory activity against various CDK isoforms. It has been reported to possess inhibitory potency (IC50 values) in the nanomolar range against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, and CDK5/p35 [3]. This broad spectrum of CDK inhibition suggests that indirubin-5-sulfonate could influence multiple cell cycle checkpoints.

Here's a link to one such study by MedChemExpress that dives deeper into the IC50 values for different CDK isoforms: Indirubin-5-sulfonate | CDK Inhibitor:

Indirubin-5-sulfonate is a derivative of indirubin, a compound known for its vibrant red color and significant biological activity. It belongs to the class of indolines, characterized by the presence of an indole moiety. Indirubin-5-sulfonate has garnered attention due to its role as a cyclin-dependent kinase inhibitor, which is pivotal in regulating cell cycle progression. Its chemical formula is and it is recognized for its ability to inhibit various protein kinases, making it a compound of interest in cancer research and treatment .

- Sulfonation: Direct sulfonation of indirubin using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.

- Functionalization: Modifications at the 5-position of indirubin to create various derivatives with enhanced solubility and bioactivity.

- Purification: Techniques such as crystallization or chromatography are employed to isolate the desired sulfonated product from reaction mixtures .

Indirubin-5-sulfonate exhibits notable biological activities, primarily as an inhibitor of cyclin-dependent kinases. Its IC50 values indicate strong inhibitory effects at nanomolar concentrations, making it a potent candidate for therapeutic applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving p53 pathways and mitochondrial interactions. Furthermore, it has been studied for its potential effects on various proliferative diseases, highlighting its importance in oncology .

Indirubin-5-sulfonate has several applications in medicinal chemistry and pharmacology:

- Cancer Therapy: Due to its ability to inhibit cyclin-dependent kinases, it is being investigated as a potential therapeutic agent for various cancers.

- Research Tool: It serves as a valuable tool in studying cell cycle regulation and the mechanisms of kinase inhibition.

- Pharmacological Studies: Its unique properties make it suitable for exploring new drug formulations aimed at enhancing solubility and bioavailability .

Studies on indirubin-5-sulfonate have focused on its interactions with various biological targets:

- Cyclin-Dependent Kinases: The compound's primary interaction is with cyclin-dependent kinases, where it acts as a competitive inhibitor.

- Protein Kinase Inhibition: Research indicates that indirubin derivatives can selectively inhibit other kinases like glycogen synthase kinase 3 (GSK-3), linking them to broader therapeutic applications .

- Cellular Mechanisms: Investigations into how indirubin-5-sulfonate affects cellular pathways reveal its role in apoptosis induction and cell cycle arrest mechanisms .

Indirubin-5-sulfonate shares structural similarities with several other compounds derived from indirubin. Here are some notable comparisons:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Indirubin | 3,2′-bisindole | Antiproliferative; inhibits CDKs | Base structure for many derivatives |

| Indirubin-3′-monoxime | Contains an oxime group at 3′ position | Strong CDK inhibition | High potency against specific kinases |

| Indirubin-5-sulfonic acid | Sulfonic acid group at 5-position | Similar CDK inhibition | More soluble than non-sulfonated variants |

| Indirubin-5-sulfonamide | Amide group at 5-position | Antiproliferative; potential anti-cancer activity | Enhanced solubility due to amide functionalization |

| 5-Iodoindirubin-3′-monoxime | Iodine substitution at 5-position | Inhibits GSK-3 | Increased potency against specific targets |

Indirubin-5-sulfonate stands out due to its unique sulfonate group that enhances water solubility while maintaining bioactivity, making it particularly valuable in therapeutic contexts where solubility is critical .

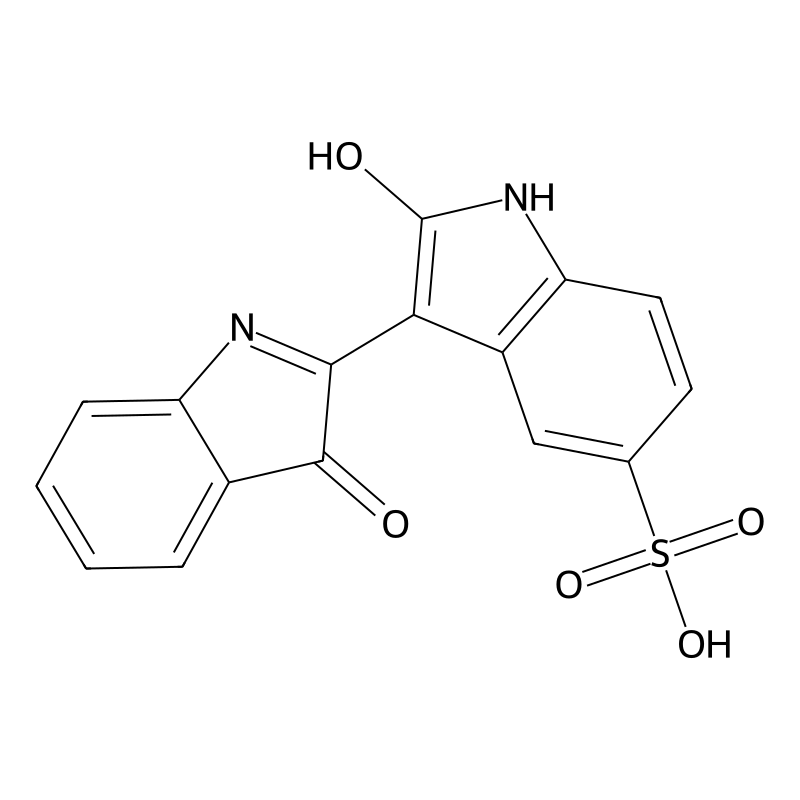

Indirubin-5-sulfonate (C₁₆H₁₀N₂O₅S) is a bisindole derivative with a molecular weight of 342.3 g/mol. The compound features a sulfonate (-SO₃H) group at the 5-position of the indole ring, which enhances its solubility in polar solvents compared to unmodified indirubin. Its planar structure facilitates π-π stacking interactions with biological targets, while hydrogen-bonding sites at the carbonyl and sulfonate groups contribute to binding specificity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₀N₂O₅S | |

| Molecular Weight | 342.3 g/mol | |

| Solubility | Soluble in DMSO, aqueous buffers | |

| UV-Vis Absorption | λₘₐₓ ≈ 600 nm (π→π* transition) |

Structural Analogs

Modifications at the 3'-position (e.g., oxime groups) or 5'-position (e.g., sulfonamide) alter kinase inhibition profiles. For example, indirubin-3'-monoxime exhibits higher cellular uptake than indirubin-5-sulfonate due to reduced polarity.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Application and Comprehensive Analysis of Neighbor Approximated Information Theoretic Configurational Entropy Methods to Protein-Ligand Binding Cases

Shailesh Kumar Panday, Indira GhoshPMID: 33190491 DOI: 10.1021/acs.jctc.0c00764

Abstract

The binding entropy is an important thermodynamic quantity which has numerous applications in studies of the biophysical process, and configurational entropy is often one of the major contributors in it. Therefore, its accurate estimation is important, though it is challenging mostly due to sampling limitations, anharmonicity, and multimodality of atomic fluctuations. The present work reports a Neighbor Approximated Maximum Information Spanning Tree (A-MIST) method for conformational entropy and presents its performance and computational advantage over conventional Mutual Information Expansion (MIE) and Maximum Information Spanning Tree (MIST) for two protein-ligand binding cases: indirubin-5-sulfonate toProtein Kinase 5 (PfPK5) and

RON2-peptide to

Apical Membrane Antigen 1 (PfAMA1). Important structural regions considering binding configurational entropy are identified, and physical origins for such are discussed. A thorough performance evaluation is done of a set of four entropy estimators (Maximum Likelihood (ML), Miller-Madow (MM), Chao-Shen (CS), and James and Stein shrinkage (JS)) with known varying degrees of sensitivity of the entropy estimate on the extent of sampling, each with two schemes for discretization of fluctuation data of Degrees of Freedom (DFs) to estimate Probability Density Functions (PDFs). Our comprehensive evaluation of influences of variations of parameters shows Neighbor Approximated MIE (A-MIE) outperforms MIE in terms of convergence and computational efficiency. In the case of A-MIE/MIE, results are sensitive to the choice of root atoms, graph search algorithm used for the Bond-Angle-Torsion (BAT) conversion, and entropy estimator, while A-MIST/MIST are not. A-MIST yields binding entropy within 0.5 kcal/mol of MIST with only 20-30% computation. Moreover, all these methods have been implemented in an OpenMP/MPI hybrid parallel C++11 code, and also a python package for data preprocessing and entropy contribution analysis is developed and made available. A comparative analysis of features of current implementation and existing tools is also presented.

Promiscuity and the conformational rearrangement of drug-like molecules: insight from the protein data bank

Michael W He, Patrick S Lee, Zachary K SweeneyPMID: 25491400 DOI: 10.1002/cmdc.201402389

Abstract

Selectivity is a central aspect of lead optimization in the drug discovery process. Medicinal chemists often try to decrease molecular flexibility to improve selectivity, given the common belief that the two are interdependent. To investigate the relationship between polypharmacology and conformational flexibility, we mined the Protein Data Bank and constructed a dataset of pharmaceutically relevant ligands that crystallized in more than one protein target while binding to each co-crystallized receptor with similar in vitro affinities. After analyzing the molecular conformations of these 100 ligands, we found that 59 ligands bound to different protein targets without significantly changing conformation, suggesting that there is no distinct correlation between conformational flexibility and polypharmacology within our dataset. Ligands crystallized in similar proteins and highly ligand-efficient compounds with five or fewer rotatable bonds were less likely to adjust conformation when binding.Binding of the potential antitumour agent indirubin-5-sulphonate at the inhibitor site of rabbit muscle glycogen phosphorylase b. Comparison with ligand binding to pCDK2-cyclin A complex

Magda N Kosmopoulou, Demetres D Leonidas, Evangelia D Chrysina, Nicolas Bischler, Gerhard Eisenbrand, Constantinos E Sakarellos, Richard Pauptit, Nikos G OikonomakosPMID: 15153119 DOI: 10.1111/j.1432-1033.2004.04173.x

Abstract

The binding of indirubin-5-sulphonate (E226), a potential anti-tumour agent and a potent inhibitor (IC(50) = 35 nm) of cyclin-dependent kinase 2 (CDK2) and glycogen phosphorylase (GP) has been studied by kinetic and crystallographic methods. Kinetic analysis revealed that E226 is a moderate inhibitor of GPb (K(i) = 13.8 +/- 0.2 micro m) and GPa (K(i) = 57.8 +/- 7.1 micro m) and acts synergistically with glucose. To explore the molecular basis of E226 binding we have determined the crystal structure of the GPb/E226 complex at 2.3 A resolution. Structure analysis shows clearly that E226 binds at the purine inhibitor site, where caffeine and flavopiridol also bind [Oikonomakos, N.G., Schnier, J.B., Zographos, S.E., Skamnaki, V.T., Tsitsanou, K.E. & Johnson, L.N. (2000) J. Biol. Chem.275, 34566-34573], by intercalating between the two aromatic rings of Phe285 and Tyr613. The mode of binding of E226 to GPb is similar, but not identical, to that of caffeine and flavopiridol. Comparative structural analyses of the GPb-E226, GPb-caffeine and GPb-flavopiridol complex structures reveal the structural basis of the differences in the potencies of the three inhibitors and indicate binding residues in the inhibitor site that can be exploited to obtain more potent inhibitors. Structural comparison of the GPb-E226 complex structure with the active pCDK2-cyclin A-E226 complex structure clearly shows the different binding modes of the ligand to GPb and CDK2; the more extensive interactions of E226 with the active site of CDK2 may explain its higher affinity towards the latter enzyme.Structures of P. falciparum PfPK5 test the CDK regulation paradigm and suggest mechanisms of small molecule inhibition

Simon Holton, Anais Merckx, Darren Burgess, Christian Doerig, Martin Noble, Jane EndicottPMID: 14604523 DOI: 10.1016/j.str.2003.09.020

Abstract

Plasmodium falciparum cell cycle regulators are promising targets for antimalarial drug design. We have determined the structure of PfPK5, the first structure of a P. falciparum protein kinase and the first of a cyclin-dependent kinase (CDK) not derived from humans. The fold and the mechanism of inactivation of monomeric CDKs are highly conserved across evolution. ATP-competitive CDK inhibitors have been developed as potential leads for cancer therapeutics. These studies have identified regions of the CDK active site that can be exploited to achieve significant gains in inhibitor potency and selectivity. We have cocrystallized PfPK5 with three inhibitors that target such regions. The sequence differences between PfPK5 and human CDKs within these inhibitor binding sites suggest that selective inhibition is an attainable goal. Such compounds will be useful tools for P. falciparum cell cycle studies, and will provide lead compounds for antimalarial drug development.Inhibitor binding to active and inactive CDK2: the crystal structure of CDK2-cyclin A/indirubin-5-sulphonate

T G Davies, P Tunnah, L Meijer, D Marko, G Eisenbrand, J A Endicott, M E NoblePMID: 11377199 DOI: 10.1016/s0969-2126(01)00598-6

Abstract

Cyclin-dependent kinase 2 (CDK2) is an important target for structure-based design of antitumor agents. Monomeric CDK2 is inactive. Activation requires rearrangements to key structural elements of the enzyme's active site, which accompany cyclin binding and phosphorylation. To assess the validity of using monomeric CDK2 as a model for the active kinase in structure-based drug design, we have solved the structure of the inhibitor indirubin-5-sulphonate (E226) complexed with phospho-CDK2-cyclin A and compared it with the structure of E226 bound to inactive, monomeric CDK2.Activation of monomeric CDK2 leads to a rotation of its N-terminal domain relative to the C-terminal lobe. The accompanying change in position of E226 follows that of the N-terminal domain, and its interactions with residues forming part of the adenine binding pocket are conserved. The environment of the ATP-ribose site, not explored by E226, is significantly different in the binary complex compared to the monomeric complex due to movement of the glycine loop. Conformational changes also result in subtle differences in hydrogen bonding and electrostatic interactions between E226's sulphonate and CDK2's phosphate binding site. Affinities calculated by LUDI for the interaction of E226 with active or inactive CDK2 differ by a factor of approximately ten.

The accuracy of monomeric CDK2 as an inhibitor design template is restricted to the adenine binding site. The general flexibility observed for the glycine loop and subtle changes to the phosphate binding site suggest a need to study interactions between inhibitors and active CDK2 in structure-based drug design programs.